![molecular formula C15H15N5 B2936902 (Z)-3-(pyridin-3-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile CAS No. 325750-96-7](/img/structure/B2936902.png)
(Z)-3-(pyridin-3-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile
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Description
(Z)-3-(pyridin-3-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile is a useful research compound. Its molecular formula is C15H15N5 and its molecular weight is 265.32. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(pyridin-3-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(pyridin-3-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Packing and Intermolecular Interactions
The study of molecular packing and intermolecular interactions in polymorphs of similar compounds reveals their significant impact on solid-state properties, including optical behaviors. Such research contributes to the understanding of how subtle molecular conformation changes can influence material properties, essential for designing compounds with desired optical characteristics (Percino et al., 2014).
Formation of Triazoloazines
Research on the thermolysis of azinyltetrazoles, leading to the formation of triazoloazines, provides insights into the chemical transformations and valence tautomers of these compounds. Such studies are vital for synthetic chemistry, offering new pathways for creating complex heterocyclic structures (Wentrup, 1978).
Antimicrobial Activity
The synthesis and structure-activity relationship studies of thiophene-based heterocycles, including triazolopyrimidines, demonstrate potential antimicrobial applications. Identifying compounds with significant antimicrobial activity against various pathogens is crucial for developing new therapeutic agents (Mabkhot et al., 2016).
Inhibition of PHD-1 Enzyme
The identification of triazolopyridine-based inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme, with a novel binding mode, highlights the compound's potential in regulating hypoxia-related processes. This research is significant for therapeutic interventions in diseases where hypoxia plays a critical role (Ahmed et al., 2017).
properties
IUPAC Name |
(Z)-3-pyridin-3-yl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c16-10-13(9-12-5-4-7-17-11-12)15-19-18-14-6-2-1-3-8-20(14)15/h4-5,7,9,11H,1-3,6,8H2/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPPVTGSIPBRKB-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C(=CC3=CN=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NN=C(N2CC1)/C(=C\C3=CN=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(pyridin-3-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile |
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